molecular formula C17H19N5O2 B3006891 N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2,5-dimethylbenzamide CAS No. 2034368-98-2

N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2,5-dimethylbenzamide

Numéro de catalogue B3006891
Numéro CAS: 2034368-98-2
Poids moléculaire: 325.372
Clé InChI: PFZUHCJVWFEDSW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

“N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2,5-dimethylbenzamide” is a derivative of triazolo[4,3-a]pyrazine . Triazolo[4,3-a]pyrazine derivatives have been synthesized and evaluated for their antibacterial activity . They have shown moderate to good antibacterial activities against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains .


Synthesis Analysis

A series of novel triazolo[4,3-a]pyrazine derivatives were synthesized and their structures were characterized using various techniques, such as melting point, 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis . The synthesis of these compounds involved the use of commercially available nonexpensive reagents .


Molecular Structure Analysis

The molecular formula of “N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2,5-dimethylbenzamide” is C15H19N7O2 . Its average mass is 329.357 Da and its monoisotopic mass is 329.160034 Da .


Chemical Reactions Analysis

The structure–activity relationship of triazolo[4,3-a]pyrazine derivatives was preliminarily analyzed . The results were summarized in a figure .

Applications De Recherche Scientifique

Energetic Materials

Compounds based on fused-triazole structures, like the one , have shown potential as energetic materials due to their good thermal stabilities and comparable detonation properties. They are considered very thermostable and have insensitive properties, making them suitable for applications that require high energy density and stability .

Anti-tumor Activity

Derivatives of [1,2,4]triazolo[4,3-a]pyrazine have been discovered to possess excellent anti-tumor activity against various cancer cell lines. For instance, certain compounds have shown significant inhibition ability against c-Met kinase, which is crucial in cancer cell signaling .

Antibacterial Agents

The nitrogen-containing heterocyclic compounds of this class have been synthesized and evaluated for their antibacterial activity . They are part of a broader group of synthetic drugs that include treatments for conditions such as psychosis, hypertension, anxiety, and tuberculosis .

Structure-Activity Relationship Analysis

The structure–activity relationship (SAR) of triazolo[4,3-a]pyrazine derivatives has been analyzed to determine their antibacterial activities . Modifications in the structure can lead to varying degrees of antibacterial efficacy .

Medicinal Chemistry Development

Triazoles play a significant role in the development of novel medicines. The race to develop new antibiotics and other therapeutic agents often involves the synthesis of triazole derivatives due to their potential biological activities .

Pharmacological Activities

1,2,4-Triazolo derivatives exhibit a wide range of pharmacological activities , including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral activities, and as enzyme inhibitors .

Orientations Futures

The future directions for research on “N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2,5-dimethylbenzamide” and similar compounds could involve further investigation of their antibacterial activities and potential applications in the development of new antimicrobial agents . Additionally, further exploration of the structure–activity relationship of triazolo[4,3-a]pyrazine derivatives could be beneficial .

Propriétés

IUPAC Name

N-[(8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]-2,5-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O2/c1-4-24-17-15-21-20-14(22(15)8-7-18-17)10-19-16(23)13-9-11(2)5-6-12(13)3/h5-9H,4,10H2,1-3H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFZUHCJVWFEDSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=CN2C1=NN=C2CNC(=O)C3=C(C=CC(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2,5-dimethylbenzamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.